

NVS-PAK1-1 stability and storage conditions

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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Physical Storage & Handling

The table below summarizes the handling and storage conditions for **NVS-PAK1-1** as provided by commercial suppliers and research portals.

Aspect	Recommended Condition
Recommended Storage Temperature	-20°C for powder form; -80°C for solutions in DMSO [1] [2] [3]
Physical Form	Solid (white to off-white powder) [1]
Shelf Life	3 years when stored as a powder at -20°C [1]
Solubility & Stock Solutions	Soluble in DMSO (100 mg/mL) [1] and ethanol (100 mM) [4]. Aliquot and store at -80°C to avoid freeze-thaw cycles [1].
Handling Precautions	Harmful if swallowed. Very toxic to aquatic life. Wear safety goggles, gloves, and impervious clothing. Avoid dust formation [3].

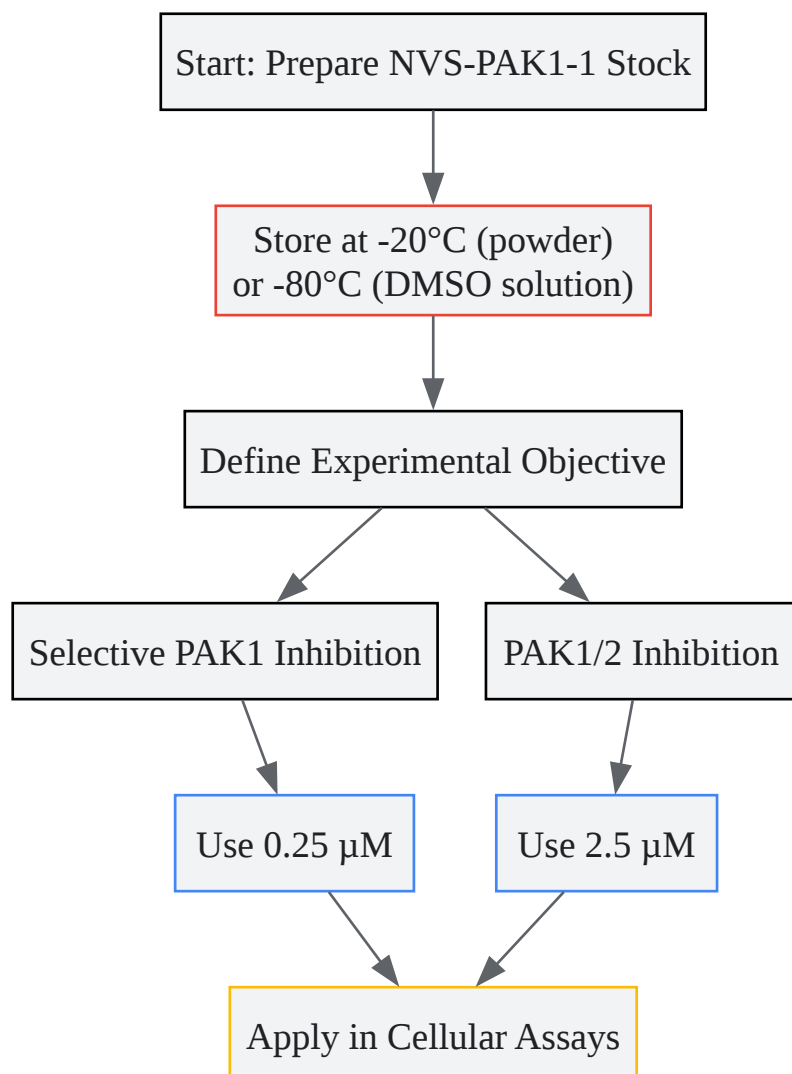
Stability Limitations & Experimental Planning

A critical factor for your experimental design is the inherent **metabolic instability** of **NVS-PAK1-1**.

- **In Vitro Stability:** The compound shows **poor stability in rat liver microsomes (RLM)**, with a very short half-life ($t_{1/2} = 3.5 \text{ min}$) [1] [5]. This suggests rapid hepatic metabolism.
- **Impact on Research:** This poor metabolic stability is noted as a factor that **limits its application for in vivo studies** [1] and may contribute to its **modest cellular potency** [5]. A 2023 comment on Chemical Probes also advises caution, noting potential adverse effects in live-cell assays at concentrations $\geq 1 \mu\text{M}$ [6].

Experimental Use & Protocols

For cellular assays, the recommended working concentrations are based on the probe's activity against PAK1.



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The Structural Genomics Consortium (SGC) provides clear guidance for using **NVS-PAK1-1** in cellular experiments [7]:

- For **PAK1/2 inhibition**, use at **2.5 μ M**
- For **selective PAK1 inhibition**, use at **0.25 μ M**

Frequently Asked Questions

What is the best way to prepare a stock solution of NVS-PAK1-1?

- Allow the powder to warm to room temperature before opening the vial to prevent moisture condensation.
- Weigh the desired amount of compound.
- Dissolve in pure DMSO to create a concentrated stock solution (e.g., 10-100 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
- Immediately aliquot the stock solution into single-use vials.
- Store the aliquots at **-80°C**. Avoid repeated freezing and thawing [1].

Can NVS-PAK1-1 be used for in vivo studies? Based on the available data, the use of **NVS-PAK1-1** for in vivo studies is **not recommended**. Its poor stability in liver microsomes (half-life of 3.5 minutes) indicates it will be rapidly metabolized in live organisms, which would likely prevent it from reaching effective concentrations at the target site [1] [5] [6].

Is there a more potent alternative to NVS-PAK1-1 for cellular research? Yes, researchers have developed a PAK1-selective degrader molecule called **BJG-05-039**, which is based on **NVS-PAK1-1**. This degrader has been shown to induce the breakdown of the PAK1 protein itself and demonstrates enhanced anti-proliferative effects in PAK1-dependent cell lines at concentrations **ten-fold lower** than the parent **NVS-PAK1-1** inhibitor [5].

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